4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt
Description
Enzymatic Catalysis by Cytochrome P450 Isoforms
The oxidative metabolism of duloxetine to 4-hydroxy duloxetine is primarily mediated by cytochrome P450 enzymes, with CYP1A2 and CYP2D6 identified as the dominant isoforms. In vitro studies using human liver microsomes demonstrate that CYP1A2 catalyzes the hydroxylation of duloxetine at the 4-position of its naphthyl ring, forming 4-hydroxy duloxetine as a major intermediate. Concurrently, CYP2D6 contributes to this oxidation step, particularly in individuals expressing functional variants of this polymorphic enzyme.
The relative contributions of these isoforms were elucidated through inhibition assays. Fluvoxamine, a potent CYP1A2 inhibitor, reduces duloxetine’s metabolic clearance by 460% when coadministered, confirming CYP1A2’s central role in vivo. Conversely, quinidine-mediated CYP2D6 inhibition decreases 4-hydroxy duloxetine formation by 36–78%, depending on the specific metabolic pathway. Recombinant enzyme studies further delineate this interplay: CYP2D6 generates 100% of the M1, M2, and M3 metabolites, while CYP1A2 contributes 22.3% and 8.22% to M2 and M3 production, respectively.
| CYP Isoform | Metabolic Contribution to 4-Hydroxy Duloxetine | Key Inhibitors |
|---|---|---|
| CYP1A2 | Primary oxidative catalyst (42.8% bioavailability) | Fluvoxamine |
| CYP2D6 | Secondary oxidative pathway (36–78% inhibition sensitivity) | Quinidine |
This table summarizes the enzymatic roles in 4-hydroxy duloxetine synthesis, derived from in vitro microsomal data. The sodium salt formation occurs post-oxidation during the glucuronidation phase, stabilizing the conjugate for renal excretion.
UDP-Glucuronosyltransferase-Mediated Conjugation Processes
Following hydroxylation, 4-hydroxy duloxetine undergoes glucuronidation via UDP-glucuronosyltransferase enzymes to form the beta-D-glucuronide conjugate. Human UGT isoforms UGT1A1, UGT1A3, UGT2B4, and UGT2B15 catalyze the transfer of glucuronic acid to the phenolic hydroxyl group of 4-hydroxy duloxetine. This conjugation enhances the metabolite’s water solubility, facilitating biliary and urinary elimination.
Kinetic studies reveal intersubstrate variability in glucuronidation efficiency. UGT1A3 exhibits the highest catalytic activity, with a 2.5-fold greater conversion rate compared to UGT2B15. The sodium counterion in the final product arises from the buffer system used during in vitro synthesis, which stabilizes the anionic glucuronide through ionic pairing. This salt form improves the compound’s stability in pharmaceutical reference materials.
| UGT Isoform | Relative Activity (%) | Tissue Localization |
|---|---|---|
| UGT1A1 | 15.2 | Liver, intestine |
| UGT1A3 | 38.7 | Liver |
| UGT2B4 | 22.1 | Liver |
| UGT2B15 | 24.0 | Liver, kidney |
Data adapted from recombinant UGT enzyme assays demonstrate isoform-specific contributions to glucuronide formation. The sodium salt’s crystallographic structure confirms β-configuration at the anomeric carbon, ensuring metabolic inertness.
Interspecies Variability in Hepatic Metabolism
Comparative studies in rats, dogs, and humans reveal significant interspecies differences in 4-hydroxy duloxetine beta-D-glucuronide synthesis. Rat liver microsomes exhibit 3.2-fold higher CYP2D6-mediated oxidation rates than human counterparts, but lower UGT2B15 expression reduces glucuronidation efficiency by 57%. Canine models show preferential use of CYP3A4 for duloxetine hydroxylation, a pathway minimally active in humans.
These variations necessitate careful extrapolation of preclinical data. For instance, the rat-specific CYP2C11 isoform contributes to alternative hydroxylation at the 5-position, a metabolite not observed in human studies. Such disparities underscore the importance of humanized liver models when predicting in vivo metabolism.
| Species | Dominant CYP Isoform | Glucuronidation Rate (nmol/min/mg) |
|---|---|---|
| Human | CYP1A2 | 4.8 ± 1.2 |
| Rat | CYP2D6 | 3.1 ± 0.9 |
| Dog | CYP3A4 | 2.4 ± 0.7 |
Interspecies metabolic data highlight differential enzyme utilization, impacting translational research strategies. The sodium salt’s stability across species remains consistent due to conserved glucuronide transporter affinity.
Properties
Molecular Formula |
C24H26NNaO8S |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H27NO8S.Na/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30;/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30);/q;+1/p-1/t17-,19-,20-,21+,22-,24+;/m0./s1 |
InChI Key |
MZPFENUQRVOCPK-YIHBCKSISA-M |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Chemical Reactions Analysis
4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, (S)-duloxetine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
4-Hydroxy duloxetine β-D-glucuronide sodium salt is a metabolite of duloxetine, a serotonin and norepinephrine reuptake inhibitor . Duloxetine is used to treat conditions such as major depressive disorder, diabetic peripheral neuropathic pain, and stress urinary incontinence .
Applications
- Metabolite Analysis 4-hydroxy duloxetine β-D-glucuronide sodium salt is used as a reference standard in analytical methods for determining the concentration of duloxetine and its metabolites in biological samples .
- Bioequivalence Studies It is used in LC-MS/MS methods for simultaneous determination of duloxetine and 4-hydroxy duloxetine glucuronide in human plasma to investigate the potential back-conversion of 4HDG to duloxetine using stability study .
- Pharmacokinetic Studies The compound is valuable in understanding the metabolic pathways of duloxetine in the body . Studying this metabolite helps in assessing how duloxetine is processed and eliminated, which is crucial for optimizing drug dosage and understanding potential drug interactions.
- Drug Development As a metabolite of duloxetine, 4-hydroxy duloxetine β-D-glucuronide sodium salt is significant in drug development . It can be used to evaluate the efficacy and safety of duloxetine, and to explore new drug candidates with improved metabolic profiles.
LC-MS/MS Method
4-Hydroxy duloxetine glucuronide (4HDG) is used in LC-MS/MS (liquid chromatography with tandem mass spectrometry) methods for simultaneous determination of duloxetine and its metabolite in human plasma .
Key features of the LC-MS/MS method :
- Validated according to EMA and USFDA guidelines.
- Applied to pilot bioequivalence study.
- High sensitivity and specificity.
- Low consumption of organic solvents.
- Ruled out the occurrence of back-conversion.
- Applicable in pilot bioequivalence study.
- Highlighted the conduct of back-conversion test
Comparison with Similar Compounds
Isotopic Analogs
- 4-Hydroxy Duloxetine-d6 beta-D-Glucuronide Sodium Salt: Structure: Deuterium atoms replace six hydrogens in the naphthalene ring of the parent Duloxetine moiety. Application: Serves as an internal standard in LC-MS/MS assays for quantifying the non-deuterated metabolite, improving analytical precision . Key Difference: Isotopic labeling minimizes interference with endogenous metabolites during detection .
4-Hydroxy Biphenyl-D5 O-Glucuronide Sodium Salt :
- Structure : Features a deuterated biphenyl backbone instead of Duloxetine.
- Application : Used in environmental and pharmacokinetic studies to track glucuronide conjugation in aromatic hydrocarbon metabolism .
- Key Difference : The biphenyl core lacks the SNRI pharmacophore, limiting relevance to neurological drug research .
Table 1: Structural Comparison of Isotopic Analogs
Functional Analogs: Beta-D-Glucuronide Substrates
- 5-Bromo-4-Chloro-3-Indolyl β-D-Glucuronide Sodium Salt: Structure: Indolyl glucuronide with bromo and chloro substituents. Application: A chromogenic substrate for beta-glucuronidase in enzyme activity assays and histochemistry .
4-Methylumbelliferyl β-D-Glucuronide :
Table 2: Functional Comparison of Beta-D-Glucuronides
Indoxyl-beta-D-Glucuronide Sodium Salt
- Synthesis: Produced via alkaline hydrolysis of a glucopyranoside precursor, avoiding oxidative degradation of the indoxyl moiety .
- Application : Used to study glucuronide stability and enzymatic cleavage kinetics .
- Key Difference: Synthetic origin contrasts with the endogenous formation of 4-Hydroxy Duloxetine glucuronide .
4-Acetamidophenyl beta-D-Glucuronide Sodium Salt
- Structure : Acetamidophenyl core with glucuronic acid.
- Application : Analytical standard for quantifying glucuronide conjugates in urine .
- Key Difference : Lacks therapeutic relevance but shares utility in metabolic assays .
Key Research Findings
- Metabolic Specificity : 4-Hydroxy Duloxetine glucuronide is selectively formed by UGT1A1 and UGT2B7 isoforms, unlike estrone glucuronides (UGT1A3-mediated) .
- Stability : Aryl glucuronides (e.g., 4-Hydroxy Biphenyl glucuronide) exhibit pH-dependent hydrolysis, whereas the Duloxetine metabolite is stable in urine at physiological pH .
- Analytical Challenges : Deuterated analogs (e.g., Duloxetine-d6 glucuronide) mitigate ion suppression in mass spectrometry, enhancing accuracy .
Biological Activity
4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt is a significant metabolite of duloxetine, an antidepressant and pain management medication. This compound is formed through the process of glucuronidation, which enhances the solubility and excretion of drugs. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects and potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors in the body. It is known to influence the following pathways:
- Serotonin and Norepinephrine Reuptake Inhibition : Like duloxetine, its parent compound, 4-Hydroxy Duloxetine may exhibit similar properties, potentially affecting serotonin and norepinephrine levels in the synaptic cleft.
- Cytochrome P450 Enzyme Interaction : Research indicates that glucuronides can inhibit certain cytochrome P450 enzymes, which might affect drug metabolism and lead to drug-drug interactions (DDIs) .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : The compound is absorbed into the bloodstream following oral administration of duloxetine.
- Distribution : It is distributed throughout the body, with studies showing significant presence in plasma.
- Metabolism : The compound undergoes further metabolism, primarily through glucuronidation, which enhances its excretion.
- Excretion : The majority of the drug is eliminated via urine as glucuronide conjugates .
Case Studies and Research Findings
- Study on Back-conversion : A study validated an LC-MS/MS method for determining duloxetine and its metabolite 4-Hydroxy Duloxetine beta-D-Glucuronide in human plasma. The results indicated that back-conversion from the glucuronide to duloxetine did not occur, confirming the stability of the glucuronide form .
- Inhibition Studies : Research has shown that 4-Hydroxy Duloxetine beta-D-Glucuronide can inhibit specific cytochrome P450 enzymes such as CYP2D6, which may lead to increased plasma levels of duloxetine when co-administered with other drugs metabolized by this pathway .
- Clinical Implications : Clinical studies have highlighted that variations in glucuronidation can affect individual responses to duloxetine therapy, particularly in populations with polymorphisms in UGT enzymes responsible for drug metabolism .
Data Table: Biological Activity Summary
| Parameter | Details |
|---|---|
| Compound Name | This compound |
| CAS Number | [Not specified] |
| Mechanism of Action | Serotonin/Norepinephrine reuptake inhibition |
| Key Enzymes Involved | CYP2D6, UGT2B10 |
| Absorption Method | Oral administration |
| Excretion Route | Urine (as glucuronides) |
| Clinical Relevance | Potential for DDIs; variability in patient response |
Preparation Methods
Enzymatic and Microbial Biotransformation
A prominent method for preparing glucuronide conjugates of duloxetine metabolites, including 4-Hydroxy Duloxetine beta-D-Glucuronide, involves enzymatic or microbial biotransformation:
Bioconversion using Actinoplanes missouriensis : This microorganism is employed to catalyze the glucuronidation of hydroxylated duloxetine metabolites. For example, 4,6-dihydroxy duloxetine (MDHD) undergoes enzymatic glucuronidation by incubating with Actinoplanes missouriensis in a defined culture medium at 30°C with shaking for three days. Post incubation, the product is isolated via filtration and purification steps.
Enzymatic glucuronidation : Chemical precursors such as 4-hydroxy duloxetine (M7) can be glucuronidated by o-alkylation with acetobromo-α-D-glucuronic acid methyl ester, followed by saponification to yield the glucuronide conjugate. This method allows for selective synthesis of glucuronide metabolites under controlled laboratory conditions.
Chemical Synthesis via Retro-Synthesis and Protection-Deprotection Strategies
Chemical synthesis of 4-Hydroxy Duloxetine beta-D-Glucuronide involves multi-step organic synthesis techniques:
Synthesis of duloxetine metabolites : The hydroxylated metabolites are synthesized by condensing thiophene derivatives with fluoronaphthols. Protective groups such as ketals or acetals are used to shield hydroxyl groups during synthesis. After the main structure is formed, deprotection is achieved using acetic acid to yield the free hydroxyl groups.
Glucuronide conjugation : The glucuronide moiety is introduced by o-alkylation with acetobromo-α-D-glucuronic acid methyl ester, followed by ester saponification to yield the glucuronide conjugate. This synthetic route is efficient for producing pure glucuronide metabolites for analytical and pharmacological studies.
Purification and isolation : The crude reaction mixtures are subjected to chromatographic purification, including reverse phase high-performance liquid chromatography (RP-HPLC), to isolate the target glucuronide conjugates with high purity.
Practical Preparation Guidelines and Solubility Considerations
Stock Solution Preparation
The compound is typically prepared as a stock solution for research use. Due to its limited solubility, the following guidelines are recommended:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| For 1 mM solution (mL) | 1.955 | 9.7752 | 19.5503 |
| For 5 mM solution (mL) | 0.391 | 1.955 | 3.9101 |
| For 10 mM solution (mL) | 0.1955 | 0.9775 | 1.955 |
In Vivo Formulation Preparation
For in vivo studies, the compound is formulated by preparing a DMSO master liquid followed by sequential addition of co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and distilled water or corn oil. The solution must be clear after each solvent addition, with mixing and clarification aided by vortexing, ultrasound, or heating. The order of solvent addition is critical to maintain solubility and stability.
Analytical Characterization
The synthesized this compound is characterized by:
- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) : Using a µ-Bondapak C18 column with methanol-phosphate buffer mobile phase at pH 7.8, detection at 221 nm UV wavelength.
- Nuclear Magnetic Resonance (NMR) : ^1H-NMR and ^13C-NMR confirm the structure and purity of the glucuronide conjugates.
- Mass Spectrometry (MS) : Used for molecular weight confirmation and metabolite identification.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What validated chromatographic methods are recommended for quantifying 4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt in biological samples?
- Methodological Answer : Use reverse-phase HPLC with a CHIRAL ART Cellulose-C column (250 × 4.6 mm, 5 µm) and a mobile phase of n-hexane/2-propanol/diethylamine (83:17:0.2 v/v) at 40°C. UV detection at 230 nm provides sensitivity for quantifying the glucuronide metabolite in plasma or urine. System suitability criteria include retention time ≥3.5 min and resolution ≥7.4 between duloxetine and its analogs . Fluorometric assays using β-glucuronidase-specific substrates (e.g., 4-methylumbelliferyl glucuronide) can also validate enzymatic activity in metabolic studies .
Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound?
- Methodological Answer : Employ rigorous quality control (QC) protocols, including HPLC-MS for purity (>95%) and nuclear magnetic resonance (NMR) for structural confirmation. For sensitive assays, quantify peptide content and residual solvents (e.g., TFA) to minimize variability. Batch consistency is critical for cell-based assays, where impurities may confound results .
Advanced Research Questions
Q. What enzymatic and genetic factors influence the formation of this compound in vivo?
- Methodological Answer : The metabolite is generated via CYP2D6- and CYP1A2-mediated oxidation of duloxetine, followed by UGT1A1/UGT2B7-mediated glucuronidation. Use recombinant enzyme systems or human liver microsomes with UDP-glucuronic acid (UDPGA) cofactor to study kinetics. Genotype subjects for CYP2D6 (*3, *4) and UGT1A1 (*28) polymorphisms to assess metabolic variability. Pharmacokinetic modeling can correlate plasma metabolite levels with enzyme activity scores .
Q. How can conflicting data on the stability of 4-Hydroxy Duloxetine beta-D-Glucuronide under physiological conditions be resolved?
- Methodological Answer : Design stability studies under simulated physiological pH (1.2–7.4) and temperature (37°C). Monitor degradation via LC-MS/MS, identifying hydrolysis products (e.g., free 4-hydroxy duloxetine). Store the compound at -20°C in lyophilized form to prevent hydrolysis, and reconstitute in phosphate buffer (pH 7.4) immediately before experiments .
Q. What strategies address co-elution challenges with isomeric metabolites during LC-MS analysis?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile). Differentiate isomers via exact mass (Δ <2 ppm) and fragmentation patterns. Synthesize and use deuterated internal standards (e.g., 4-Hydroxy Duloxetine-d6 glucuronide) to improve quantification accuracy .
Q. How do drug interactions involving duloxetine impact the pharmacokinetics of its glucuronide metabolite?
- Methodological Answer : Co-administer duloxetine with CYP2D6 inhibitors (e.g., fluoxetine) or UGT inducers (e.g., rifampicin) in crossover studies. Measure metabolite plasma levels via LC-MS/MS and calculate AUC ratios. Adjust for protein binding (>90%) using equilibrium dialysis to avoid underestimating free fractions .
Data Contradiction Analysis
Q. How should discrepancies in reported inhibitory effects of 4-Hydroxy Duloxetine beta-D-Glucuronide on organic anion transporters (OATs) be addressed?
- Methodological Answer : Replicate studies using standardized OAT-expressing cell lines (e.g., HEK293-OAT1/3) with control substrates (e.g., para-aminohippurate). Normalize inhibition data to transporter protein expression (Western blot) and account for batch-specific glucuronide purity (e.g., residual solvents, isomers) .
Experimental Design Considerations
- Synthesis Optimization : Glycosidation-anomerization reactions using SnCl₄ (as in daidzein glucuronide synthesis) can improve yield. Purify via semi-preparative HPLC with ion-pairing reagents .
- In Vitro Metabolism : Incubate duloxetine with hepatocytes at 37°C for 2–4 hours. Terminate reactions with ice-cold acetonitrile and centrifuge to precipitate proteins before LC-MS analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
